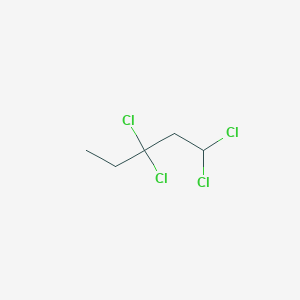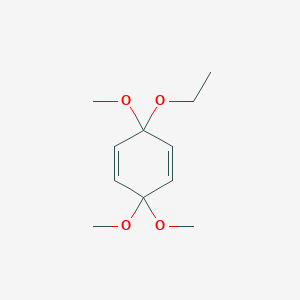
2,8-Dimethylnon-3-en-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dimethylnon-3-en-5-one is an organic compound characterized by its unique structure, which includes a nonane backbone with methyl groups at the 2nd and 8th positions, and a double bond at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethylnon-3-en-5-one can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, reacting 3,5-dimethylhexanal with an isopropyl magnesium halide under controlled conditions can yield the desired compound . The reaction is typically carried out in diethyl ether as a solvent at temperatures ranging from 0-10°C.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. Catalysts such as Raney nickel or palladium on carbon are often used to facilitate the hydrogenation of precursor compounds . These reactions are conducted at room temperature or slightly elevated temperatures, depending on the specific catalyst and solvent used.
化学反応の分析
Types of Reactions
2,8-Dimethylnon-3-en-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2,8-Dimethylnon-3-en-5-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct aroma.
作用機序
The mechanism by which 2,8-Dimethylnon-3-en-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate the compound’s biological activity. The exact pathways and interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved .
類似化合物との比較
Similar Compounds
2,2-Dimethylnon-5-en-3-one: Shares a similar structure but differs in the position of the double bond and methyl groups.
2,6-Dimethylnon-1-en-3-yn-5-yl ester: Another related compound with variations in the functional groups and positions.
Uniqueness
2,8-Dimethylnon-3-en-5-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds .
特性
CAS番号 |
63468-04-2 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
2,8-dimethylnon-3-en-5-one |
InChI |
InChI=1S/C11H20O/c1-9(2)5-7-11(12)8-6-10(3)4/h5,7,9-10H,6,8H2,1-4H3 |
InChIキー |
KDEJDAUELNCHHD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(=O)C=CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B14511453.png)
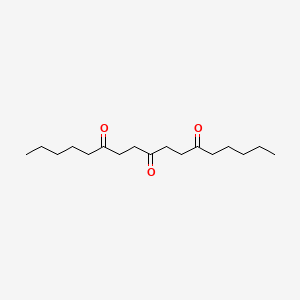
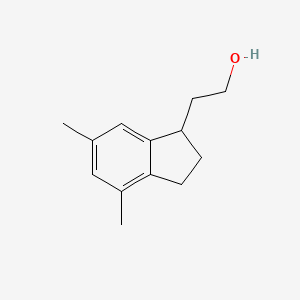
![Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate](/img/structure/B14511475.png)
![1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene](/img/structure/B14511481.png)
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
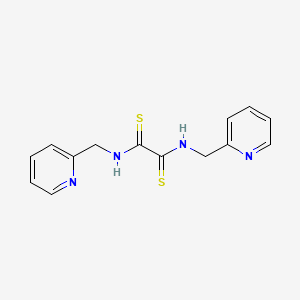

diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)
